molecular formula C11H8S2 B13737208 Naphtho[1,8-de]-1,3-dithiin CAS No. 204-14-8

Naphtho[1,8-de]-1,3-dithiin

Cat. No.: B13737208
CAS No.: 204-14-8
M. Wt: 204.3 g/mol
InChI Key: WDWCZNMSEAVZDT-UHFFFAOYSA-N
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Description

Naphtho[1,8-de]-1,3-dithiin is a heterocyclic compound characterized by a fused ring system containing sulfur atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Naphtho[1,8-de]-1,3-dithiin typically involves the cyclization of naphthalene derivatives with sulfur-containing reagents. One common method includes the reaction of 1,8-dihydroxynaphthalene with sulfur dichloride in the presence of a base, leading to the formation of the dithiin ring . Another approach involves the use of dithioacetal-cyclization reactions, where 1,8-bis(mercaptomethyl)naphthalene reacts with carbonyl compounds using boron trifluoride etherate as a catalyst .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents, catalysts, and solvents, as well as reaction temperature and time, are critical factors in scaling up the synthesis process.

Chemical Reactions Analysis

Types of Reactions: Naphtho[1,8-de]-1,3-dithiin undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of dihydro derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Dihydro derivatives.

    Substitution: Halogenated, nitrated, and sulfonated derivatives.

Scientific Research Applications

Naphtho[1,8-de]-1,3-dithiin has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Naphtho[1,8-de]-1,3-dithiin involves its interaction with molecular targets through its sulfur atoms and aromatic ring system. These interactions can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its biological activities. The compound’s redox properties also play a role in its mechanism of action, allowing it to participate in electron transfer reactions .

Comparison with Similar Compounds

Uniqueness of Naphtho[1,8-de]-1,3-dithiin: this compound stands out due to its unique dithiin ring system, which imparts distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical transformations and its potential biological activities make it a valuable compound in both research and industrial contexts.

Properties

CAS No.

204-14-8

Molecular Formula

C11H8S2

Molecular Weight

204.3 g/mol

IUPAC Name

2,4-dithiatricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene

InChI

InChI=1S/C11H8S2/c1-3-8-4-2-6-10-11(8)9(5-1)12-7-13-10/h1-6H,7H2

InChI Key

WDWCZNMSEAVZDT-UHFFFAOYSA-N

Canonical SMILES

C1SC2=CC=CC3=C2C(=CC=C3)S1

Origin of Product

United States

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